6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Overview
Description
“6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the IUPAC name 6,6-dimethyl-1,4-dioxane-2-carboxylic acid . It has a molecular weight of 160.17 .
Molecular Structure Analysis
The InChI code for “6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is 1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the compound has a cyclic structure with two oxygen atoms forming an ether linkage, and a carboxylic acid group attached to the ring .Scientific Research Applications
Chemical Synthesis and Derivatives
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is involved in various synthetic processes. For instance, it has been used in the preparation of different chemical compounds such as 4,7-dimethyl-benzo[1,3]dioxole-5-carboxylic acid and related derivatives through reactions with lithium compounds and carbon dioxide (Dallacker, Reichrath, & Schnackers, 1980). Furthermore, it's been involved in the hydrolysis process leading to the formation of various acid derivatives, highlighting its versatility in chemical transformations (Kayukova et al., 2007).
Role in Organic Chemistry Research
In the realm of organic chemistry, 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid has been pivotal in synthesizing new chemical entities. For example, it's been used in synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are important as drug precursors or potential ligands (Dotsenko et al., 2019). This underscores its significance in the development of novel compounds with potential applications in various fields.
Involvement in Crystallography and Structure Analysis
The compound also plays a role in crystallography and structure analysis. Studies have been conducted to understand the crystal structure and molecular conformation of related compounds, such as 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. These studies contribute significantly to our understanding of molecular interactions and structural properties of chemical compounds (Jia, Yuan, Zhang, & Yuan, 2012).
Photolysis and Photochemical Transformations
Photolysis studies of compounds derived from 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, reveal insights into the photochemical transformations of these compounds. Understanding these processes is crucial for applications in photochemistry and materials science (Nikolaev, Khimich, & Korobitsyna, 1985).
properties
IUPAC Name |
6,6-dimethyl-1,4-dioxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCQFTXJYUCZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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